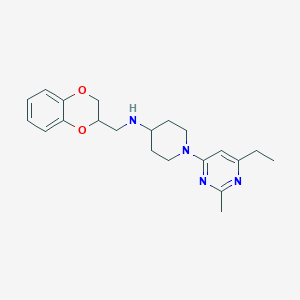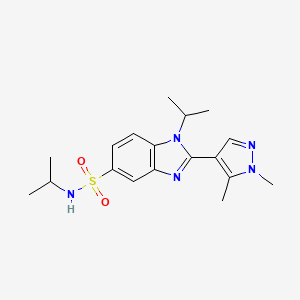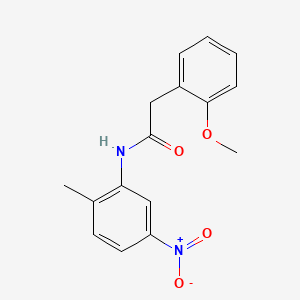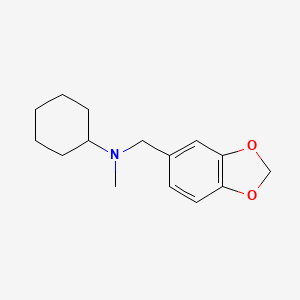![molecular formula C12H11N5OS B5603670 5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)
5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to "5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" involves catalytic methods using heteropolyacids for high yields, showcasing the compound's complexity and the innovative approaches in its synthesis (Heravi et al., 2007). Additionally, the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives through tandem aza-Wittig and annulation reactions highlights the versatility and efficiency of modern synthetic methods in producing these compounds (Luo et al., 2020).
Molecular Structure Analysis
The molecular structure of "this compound" and its derivatives often involves the presence of various functional groups that confer unique chemical and physical properties. These structural features are crucial for the compound's biological activity and interaction with other molecules. The detailed structural analysis provided by X-ray crystallography and spectroscopic methods can shed light on the spatial arrangement and electronic configuration, which are essential for understanding its reactivity and potential applications (Wu et al., 2010).
Chemical Reactions and Properties
"this compound" undergoes various chemical reactions, reflecting its reactivity and the influence of its molecular structure on its behavior in chemical processes. These reactions include transformations leading to new derivatives with potential biological activities and the ability to participate in complex chemical reactions due to the presence of multiple reactive sites (Ivachtchenko et al., 2013).
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are influenced by the compound's molecular structure and can affect its stability, formulation, and bioavailability (Bamoharram et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in cycloaddition reactions, are defining characteristics of "this compound." These properties are pivotal for the compound's applications in synthesis, pharmaceutical research, and material science (Erkin & Ramsh, 2014).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Agents
A study on novel pyrazolopyrimidine derivatives, including compounds structurally related to 5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrated potential as anticancer and anti-inflammatory agents. These compounds were shown to inhibit 5-lipoxygenase, suggesting their utility in treating inflammatory conditions and cancer. The structure-activity relationship (SAR) analysis revealed insights into the molecular framework responsible for these biological activities (Rahmouni et al., 2016).
Antimicrobial Additives
Research on pyrimidine derivatives, including those similar to this compound, has shown their effectiveness as antimicrobial additives when incorporated into polyurethane varnishes and printing ink pastes. These compounds exhibited significant antimicrobial activity, highlighting their potential in creating antimicrobial surfaces to prevent the spread of infections (El‐Wahab et al., 2015).
Corrosion Inhibition
A study focused on the adsorption properties and corrosion inhibition efficiency of certain heterocyclic derivatives, akin to this compound, on C-steel surfaces in HCl. These compounds significantly inhibited corrosion, showcasing their potential in protecting metal surfaces in acidic environments. This research highlights the dual functionality of these compounds, combining surface activity with effective corrosion protection (Abdel Hameed et al., 2020).
Serotonin 5-HT6 Receptor Antagonists
Compounds structurally related to this compound have been synthesized and studied for their activity as serotonin 5-HT6 receptor antagonists. This research provides insights into the structural requirements for high-affinity binding to 5-HT6 receptors, which is crucial for the development of therapeutic agents targeting conditions such as depression and anxiety (Ivachtchenko et al., 2013).
Zukünftige Richtungen
The future directions for research on “5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and related compounds could involve further exploration of their potential as CDK2 inhibitors . This could include more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be crucial for any potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-amino-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-19-12-15-10-9(11(18)16(12)13)7-14-17(10)8-5-3-2-4-6-8/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMORPDDUXGCBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-furyl)-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603599.png)

![5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5603621.png)

![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)
![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)


![7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5603694.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)
![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)
